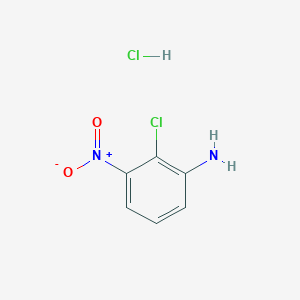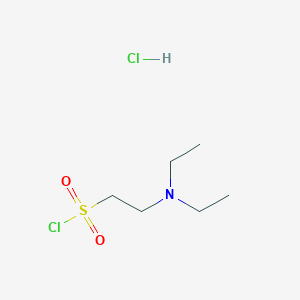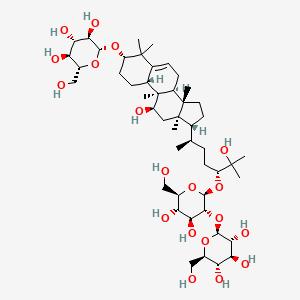
Mogroside III-E
Vue d'ensemble
Description
Mogroside III-E is a cucurbitane-type compound isolated from Siraitia grosvenorii . It is known to inhibit NO release and has anti-fibrotic activity . Mogrosides are natural sweeteners and have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .
Synthesis Analysis
The production of mogrosides is inadequate to meet the need worldwide, and uneconomical synthetic chemistry methods are not generally recommended due to structural complexity . To address this issue, an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed to assemble 6 mogrosides synthase genes in pCAMBIA1300 . Metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene was carried out .Molecular Structure Analysis
The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .Applications De Recherche Scientifique
Édulcorants naturels
Les mogroside, y compris le Mogroside III-E, sont des édulcorants naturels . Ils sont extraits du fruit de Siraitia grosvenorii, également connu sous le nom de Luo-Han-Kuo ou de fruit du moine . En raison de leur forte douceur et de leur saveur, ils sont devenus des édulcorants naturels populaires .
Antioxydation
Les extraits de mogroside, y compris le this compound, ont montré des effets antioxydants . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est lié à diverses maladies.
Anti-inflammatoire
Les extraits de mogroside ont également des propriétés anti-inflammatoires . Cela suggère qu'ils pourraient être utilisés dans le traitement des affections associées à l'inflammation.
Modulation de la glycémie
Les mogroside se sont avérés avoir des effets de modulation de la glycémie . Cela pourrait les rendre bénéfiques pour la gestion du diabète et d'autres affections liées aux taux de sucre dans le sang.
Ingénierie métabolique
Le this compound peut être produit par ingénierie métabolique. Par exemple, Saccharomyces cerevisiae est capable de convertir le mogroside V en divers mogroside, y compris le this compound, pendant la fermentation . Cela ouvre des possibilités de production à grande échelle de mogroside spécifiques.
Développement pharmaceutique
En raison de leurs propriétés bénéfiques pour la santé, les mogroside sont explorés pour le développement pharmaceutique . Leurs applications potentielles vont des édulcorants naturels aux agents thérapeutiques pour diverses maladies.
Orientations Futures
The production of mogrosides is inadequate to meet the need worldwide . To address this issue, an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed . This study provides information potentially applicable to develop a powerful and green toolkit for the production of mogrosides .
Mécanisme D'action
Mogroside III-E, also known as Mogroside IIIe, is a cucurbitane-type compound isolated from Siraitia grosvenorii, a fruit widely used in traditional Chinese medicine . This compound has been found to have significant anti-inflammatory and anti-fibrotic activities .
Target of Action
this compound primarily targets the Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . It also interacts with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) axis via AMP-activated protein kinase (AMPK) activation .
Mode of Action
this compound attenuates Lipopolysaccharide (LPS)-induced acute lung injury in mice partly through regulation of the TLR4/MAPK/NF-κB axis via AMPK activation . It inhibits the release of Nitric Oxide (NO), a molecule involved in inflammation and fibrosis .
Biochemical Pathways
this compound affects the TLR4/MAPK/NF-κB signaling pathway. By activating AMPK, it regulates this pathway, leading to the attenuation of LPS-induced acute lung injury . It also reduces pulmonary fibrosis through the TLR4 pathways .
Pharmacokinetics
It’s known that the compound is isolated from siraitia grosvenorii and has been used in traditional chinese medicine . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and fibrosis. It achieves this by inhibiting NO release and attenuating LPS-induced acute lung injury . It also reduces pulmonary fibrosis, demonstrating its anti-fibrotic activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s production can be affected by the specific climate conditions where Siraitia grosvenorii, the source of this compound, is grown . Additionally, the effectiveness of this compound can be influenced by the conditions under which it is stored and administered . .
Analyse Biochimique
Biochemical Properties
Mogroside III-E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nitric oxide synthase, where this compound inhibits the release of nitric oxide, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with β-glucosidase during its biotransformation process, converting it into other mogrosides . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic relevance.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the release of nitric oxide in lipopolysaccharide-treated RAW264.7 cells, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways, including the NF-κB pathway, which plays a critical role in regulating immune responses and inflammation . The compound also affects gene expression and cellular metabolism, contributing to its overall biological activity.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting the activity of nitric oxide synthase and reducing the production of nitric oxide . This inhibition is crucial for its anti-inflammatory effects. Additionally, this compound modulates the NF-κB signaling pathway, leading to changes in gene expression and the suppression of inflammatory responses . These molecular interactions underline the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged anti-inflammatory activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-fibrotic activities without any adverse effects . At higher doses, potential toxic effects may arise, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that this compound can effectively reduce inflammation and fibrosis in animal models, demonstrating its potential as a therapeutic agent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its biotransformation by β-glucosidase . This enzyme catalyzes the conversion of this compound into other mogrosides, which may exhibit different biological activities. The compound also interacts with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . Specific transporters and binding proteins may facilitate its cellular uptake and localization. Additionally, this compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATISCJMIITVAB-CNEPTXDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316889 | |
| Record name | Mogroside III-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-37-5 | |
| Record name | Mogroside III-E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside III-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the main biological activities reported for Mogroside IIIe?
A1: Mogroside IIIe exhibits promising anti-inflammatory and anti-fibrotic properties. Studies show it can attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice [], alleviate high glucose-induced inflammation in podocytes [], and reduce pulmonary fibrosis in a bleomycin-induced mouse model [].
Q2: How does Mogroside IIIe exert its anti-inflammatory effects?
A2: Research suggests that Mogroside IIIe exerts its anti-inflammatory effects by activating the adenosine 5′-monophosphate-activated protein kinase (AMPK) signaling pathway [, ]. This activation subsequently down-regulates the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK)/nuclear factor κB (NF-κB) signaling pathways, ultimately suppressing the release of pro-inflammatory mediators [, ].
Q3: Can Mogroside IIIe impact fibrosis, and if so, what is the mechanism?
A3: Yes, Mogroside IIIe demonstrates anti-fibrotic effects. In the context of pulmonary fibrosis, it has been shown to reduce collagen deposition, myeloperoxidase activity, and improve pathological scores in a bleomycin-induced mouse model []. Mechanistically, it appears to function by suppressing the expression of key fibrotic markers like α-smooth muscle actin, collagen I, transforming growth factor-β (TGF-β) signal, and metalloproteinases-9/tissue inhibitor of metalloproteinase-1 []. Additionally, it inhibits the differentiation of lung fibroblasts into myofibroblast-like cells, a critical step in fibrosis development [].
Q4: What is known about the metabolism of Mogroside IIIe in vivo?
A4: Research in rats revealed that Mogroside IIIe undergoes extensive metabolism, involving reactions such as deglycosylation, hydroxylation, and potentially dehydrogenation []. Interestingly, the study highlighted that even minor structural differences between Mogroside IIIe and its isomer, Mogroside III, can lead to significant variations in their metabolic profiles []. Furthermore, inducing drug-metabolizing enzymes noticeably increased the number of identified metabolites [].
Q5: Are there any specific enzymes involved in the metabolism or biotransformation of Mogroside IIIe?
A5: Studies have identified β-glucosidase as an enzyme capable of deglycosylating Mogroside V into Mogroside IIIe []. Additionally, research with Saccharomyces cerevisiae revealed that the enzyme Exg1 plays a significant role in initiating the conversion of Mogroside V []. Interestingly, deleting the KRE6 gene in S. cerevisiae unexpectedly boosted the production of Mogroside IIIe [].
Q6: What methods are used to analyze and quantify Mogroside IIIe?
A6: High-performance liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS-MS) is a commonly employed technique for quantifying Mogroside IIIe and other mogrosides in various matrices, such as Siraitia grosvenorii fruits [].
Q7: Is there a connection between the structure of Mogroside IIIe and its sweetness?
A7: While the provided research doesn't directly address the sweetness of Mogroside IIIe, it highlights the structural differences between various mogrosides and their impact on sweetness []. Siamenoside I, another mogroside, is noted for being the sweetest []. This information suggests that the glycosylation pattern in these molecules plays a crucial role in determining their sweetness intensity.
Q8: Can Mogroside IIIe be produced through biotransformation?
A8: Yes, research indicates that Mogroside IIIe can be produced through the biotransformation of Mogroside V. Studies have explored the use of Saccharomyces cerevisiae [] and Ganoderma lucidum mycelium [] for this purpose.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
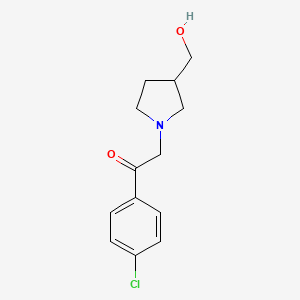
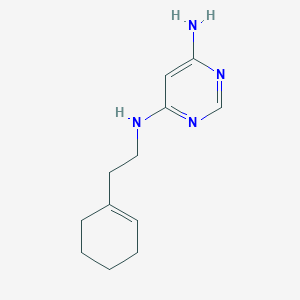

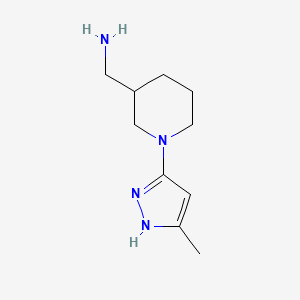

![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
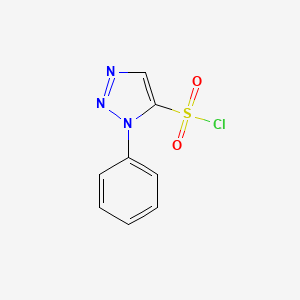

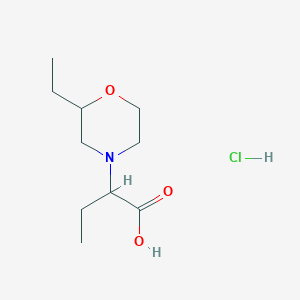
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)
